molecular formula C17H14ClF2NO B5717496 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B5717496
M. Wt: 321.7 g/mol
InChI Key: ZBBZYVYMPPHRJA-UHFFFAOYSA-N
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Description

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzoyl intermediate:

    Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinoline ring system.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoyl or tetrahydroquinoline moieties are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and potential use in drug development.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-2-methylpiperidine
  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-methylpiperidine
  • 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)pyrrolidine

These compounds share similar structural features but differ in their specific chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which may confer distinct reactivity and biological activity.

Properties

IUPAC Name

(2-chloro-5,6-difluoro-3-methylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO/c1-10-9-12(19)16(20)14(15(10)18)17(22)21-8-4-6-11-5-2-3-7-13(11)21/h2-3,5,7,9H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZYVYMPPHRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)N2CCCC3=CC=CC=C32)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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